molecular formula C18H11Br2N B1311984 3,6-Dibromo-9-phenylcarbazole CAS No. 57103-20-5

3,6-Dibromo-9-phenylcarbazole

Cat. No. B1311984
CAS RN: 57103-20-5
M. Wt: 401.1 g/mol
InChI Key: JBWRZTKHMKVFMQ-UHFFFAOYSA-N
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Patent
US09029558B2

Procedure details

The Rf values of the objective substance, 3,6-dibromo-9-phenyl-9H-carbazole, and carbazole were respectively 0.32, 0.73, and 0.18 which were obtained by silica gel thin layer chromatography (TLC) (with a developing solvent containing ethyl acetate and hexane in a 1:10 ratio).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10](Br)=[CH:9][CH:8]=3.[CH:22]1[C:34]2[NH:33][C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1.C(O[CH2:39][CH3:40])(=O)C>CCCCCC>[CH:4]1[C:5]2[N:6]([C:16]3[CH:21]=[CH:20][C:19]4[N:6]([C:40]5[CH:39]=[CH:12][CH:7]=[CH:8][CH:9]=5)[C:5]5[C:13]([C:18]=4[CH:17]=3)=[CH:14][C:2]([N:33]3[C:32]4[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=4[C:26]4[C:34]3=[CH:22][CH:23]=[CH:24][CH:25]=4)=[CH:3][CH:4]=5)[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13]=2[CH:14]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.18 which were obtained by silica gel thin layer chromatography (TLC) (with a developing solvent

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=CC=2N(C3=CC=C(C=C3C2C1)N1C2=CC=CC=C2C=2C=CC=CC12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.